Ethyl 3-bromo-4-hydroxybenzoate

Antimicrobial Preservative Foodstuff Antiseptic Structure-Activity Relationship

Ethyl 3-bromo-4-hydroxybenzoate (CAS 37470-58-9) is a halogenated phenolic ester with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol. It is a derivative of benzoic acid, featuring a bromine substituent at the 3-position and a hydroxyl group at the 4-position on the aromatic ring, with an ethyl ester protecting group.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 37470-58-9
Cat. No. B1351891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-4-hydroxybenzoate
CAS37470-58-9
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)O)Br
InChIInChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3
InChIKeyCMXRBHNFKLKRFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromo-4-Hydroxybenzoate (CAS 37470-58-9): A Halogenated Phenolic Ester Building Block for Pharmaceutical and Agrochemical Synthesis


Ethyl 3-bromo-4-hydroxybenzoate (CAS 37470-58-9) is a halogenated phenolic ester with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol. It is a derivative of benzoic acid, featuring a bromine substituent at the 3-position and a hydroxyl group at the 4-position on the aromatic ring, with an ethyl ester protecting group . This substitution pattern renders it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and further derivatization towards biologically active molecules . It is commercially available as a white to off-white solid with typical purities of 95–97% .

Why Ethyl 3-Bromo-4-Hydroxybenzoate Cannot Be Replaced by Simple Analogs in Critical Synthetic Sequences


The specific placement of bromine at the 3-position and the ethyl ester group in Ethyl 3-bromo-4-hydroxybenzoate creates a unique reactivity profile that is not interchangeable with other halogenated or non-halogenated 4-hydroxybenzoate esters. The bromine atom serves as an essential handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), where its reactivity differs significantly from chlorine or iodine analogs, directly impacting reaction yields and selectivity [1]. Furthermore, class-level evidence demonstrates that 3-bromo substitution on 4-hydroxybenzoate esters substantially enhances antibacterial potency compared to non-halogenated counterparts, a gain that is not uniformly achieved by 3-chloro or 3-iodo substitution across all chain lengths [2]. Simply substituting the ethyl ester for a methyl or butyl ester would also alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for the permeability and activity of final drug candidates.

Quantitative Differentiation Evidence for Ethyl 3-Bromo-4-Hydroxybenzoate vs. Closest Analogs


Antibacterial Potency Enhancement: 3-Bromo vs. Non-Halogenated 4-Hydroxybenzoate Esters

In a class-level study on 3-halogeno-4-hydroxybenzoic acid esters, the introduction of a bromine atom at the 3-position significantly increased antibacterial activity against Hiochi bacteria (Bacillus saprogenes) in sake. For the butyl ester, 3-bromo substitution resulted in approximately 4-fold higher activity compared to the non-halogenated butyl 4-hydroxybenzoate [1]. While specific MIC data for the ethyl ester was not isolated in the abstract, the study established that the activity-enhancing effect of 3-halogenation follows the order I > Br > Cl across the entire methyl-to-octyl ester series [1]. This class-level inference supports the expectation that Ethyl 3-bromo-4-hydroxybenzoate will exhibit a similar magnitude of potency improvement over Ethyl 4-hydroxybenzoate.

Antimicrobial Preservative Foodstuff Antiseptic Structure-Activity Relationship

Strategic Synthetic Intermediate: Validated Role in Patented Pharmaceutical Synthesis

Ethyl 3-bromo-4-hydroxybenzoate is a key intermediate in the synthesis of compounds described in patent WO2007/75896 A2 [1]. The compound is specifically utilized on a preparative scale; ChemicalBook reports a synthesis step producing 3.24 g of the target compound in 100% yield from the corresponding acid, with characterization by ¹H-NMR . Its bromine substituent allows for subsequent palladium-catalyzed cross-coupling or iodination (as shown in drug synthesis databases where it is converted to ethyl 3-bromo-4-hydroxy-5-iodobenzoate) [2]. This establishes a direct, validated application in the synthesis of proprietary pharmaceutical compounds, distinguishing it from non-halogenated or differently halogenated analogs that may not fit the same synthetic route.

Medicinal Chemistry Patent Intermediate Cross-Coupling

Physicochemical Identity: Defined Melting Point and Storage Profile for Quality Control

Ethyl 3-bromo-4-hydroxybenzoate exhibits a sharp melting point of 102.2–103.1 °C (recrystallized from hexane) , which is lower than that of Ethyl 4-hydroxybenzoate (115–118 °C) and higher than Methyl 3-bromo-4-hydroxybenzoate (~92–94 °C). This well-defined thermal property serves as a critical identity and purity indicator. Commercially, the compound is supplied at purities of 95–97% and requires storage at 2–8 °C under an inert atmosphere protected from light , reflecting its sensitivity to oxidation or degradation. These parameters provide concrete benchmarks for incoming material verification and stability monitoring in procurement settings.

Analytical Chemistry Quality Control Purity Specification

Optimal Deployment Scenarios for Ethyl 3-Bromo-4-Hydroxybenzoate Based on Core Evidence


Antimicrobial Preservative Development for Food and Beverage Applications

Building on the class-level evidence that 3-bromo substitution enhances antibacterial potency ~4-fold over non-halogenated 4-hydroxybenzoate esters [1], Ethyl 3-bromo-4-hydroxybenzoate is a strong candidate for the development of new preservatives. Its ethyl ester chain offers a balance between the high volatility of the methyl ester and the high lipophilicity of butyl or longer esters, making it particularly suitable for applications where a moderate logP is required for optimal partitioning between aqueous and lipid phases.

Pharmaceutical Intermediate for Patented Kinase or CNS Inhibitors

Ethyl 3-bromo-4-hydroxybenzoate is a documented intermediate in patent WO2007/75896 A2 [2], which covers compounds with potential therapeutic activity. Its bromine substituent is a strategic handle for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions, enabling the rapid construction of biaryl architectures commonly found in kinase inhibitors or CNS-targeted agents. Research groups pursuing structure-activity relationship (SAR) studies around 4-hydroxybenzoate derivatives can leverage this compound as a versatile late-stage diversification point.

Quality-Controlled Material for Polymer and Materials Chemistry

The well-defined melting point (102.2–103.1 °C) and commercial availability at 95–97% purity make Ethyl 3-bromo-4-hydroxybenzoate a reliable monomer precursor for the synthesis of functionalized polyesters. The bromine substituent can participate in post-polymerization modifications or serve as a flame-retardant moiety, while the ethyl ester group can be hydrolyzed to the free acid for direct incorporation into polymer backbones via polycondensation.

Reference Standard for Analytical Method Development and Metabolite Identification

Due to its distinct chromatographic and spectroscopic properties, Ethyl 3-bromo-4-hydroxybenzoate can serve as a reference standard in HPLC and LC-MS method development for the detection of halogenated hydroxybenzoate metabolites. The compound is a known intermediate in the reductive dehalogenation pathway of 3,5-dibromo-4-hydroxybenzoate, where it appears as the mono-debrominated product before conversion to 4-hydroxybenzoate [3]. Its use as an analytical standard is supported by its strict storage requirements (2–8 °C, inert atmosphere) .

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